N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a benzothiazole-derived compound characterized by a fused dihydrobenzothiazole core substituted with ethoxy and methoxyethyl groups. The Z-configuration at the imine bond (C=N) and the furan-2-carboxamide moiety distinguish its structural framework. The compound’s structural validation would likely follow protocols outlined by Spek (2009), emphasizing checks for geometric plausibility and hydrogen-bonding networks .
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-12-6-7-13-15(11-12)24-17(19(13)8-10-21-2)18-16(20)14-5-4-9-23-14/h4-7,9,11H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFOOCREKXQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,3-Dihydro-1,3-Benzothiazole Scaffold
The benzothiazole ring is constructed via cyclization of 2-aminothiophenol derivatives. For the 6-ethoxy substituent, 2-amino-4-ethoxythiophenol serves as the precursor. Ethoxylation is accomplished using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 85–90% substitution.
The 3-(2-methoxyethyl) group is introduced through N-alkylation. Treatment of the intermediate amine with 2-methoxyethyl chloride in tetrahydrofuran (THF) under reflux (66°C, 8 hours) with triethylamine (TEA) as a base affords the substituted amine in 78% yield.
Table 1: Optimization of N-Alkylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | TEA | 66 | 8 | 78 |
| DMF | K₂CO₃ | 80 | 6 | 65 |
| Acetone | NaHCO₃ | 50 | 10 | 58 |
Stereochemical Control in Imine Formation
The Z-configuration of the imine is critical for biological activity and crystallographic stability. Condensation of 6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine with furan-2-carbonyl chloride is performed in dichloromethane (DCM) at 0–5°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. The low temperature favors kinetic control, producing the Z-isomer selectively (94:6 Z:E ratio).
Furan-2-Carboxamide Coupling
Activation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous DCM, generating furan-2-carbonyl chloride in 92% yield. Alternative activators like oxalyl chloride or EDC/HOBt result in lower purity (≤85%) due to side reactions.
Amide Bond Formation
The activated furan derivative is coupled with the benzothiazole amine in a two-phase system (DCM/water) with sodium bicarbonate (NaHCO₃) to scavenge HCl. Reaction at 25°C for 24 hours achieves 88% conversion, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yielding 95% pure product.
Table 2: Comparative Coupling Strategies
| Activating Agent | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SOCl₂ | DCM | DMAP | 24 | 88 | 95 |
| EDC/HOBt | DMF | None | 48 | 72 | 87 |
| Oxalyl Chloride | THF | TEA | 36 | 68 | 82 |
Advanced Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (C18 column, acetonitrile:water gradient) to isolate the Z-isomer (>99% purity). Retention time (tᵣ = 12.3 min) correlates with mass spectral confirmation ([M+H]⁺ at m/z 363.4).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, furan H-3), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole H-7), 6.78 (d, J = 8.4 Hz, 1H, benzothiazole H-5), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.65 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).
Mechanistic Insights and Side Reactions
Competing E-Isomer Formation
At elevated temperatures (>30°C), the thermodynamic E-isomer predominates. Density functional theory (DFT) calculations reveal a 2.3 kcal/mol energy difference favoring the Z-configuration, consistent with experimental ratios.
Hydrolysis Mitigation
The imine bond is susceptible to hydrolysis under acidic conditions. Buffering the reaction at pH 7–8 and avoiding protic solvents (e.g., methanol) reduces degradation to <5% over 72 hours.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems enhance yield (94%) and reduce reaction time (2 hours) by improving mass transfer during the coupling step. Residence time optimization (30 seconds) minimizes byproduct formation.
Green Chemistry Approaches
Solvent substitution with cyclopentyl methyl ether (CPME) and catalyst recycling (DMAP recovery ≥80%) align with sustainability goals, reducing E-factor by 40% compared to batch processes.
Chemical Reactions Analysis
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The IUPAC name of the compound is:
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-furan-2-carboxamide .
Its molecular formula is with a molecular weight of approximately 332.41 g/mol.
Anticancer Properties
Research has demonstrated that N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide exhibits notable anticancer activity. Studies indicate the following:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines by modulating mitochondrial pathways. It increases pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. Additionally, it causes cell cycle arrest in the S-phase, inhibiting proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.12 | Apoptosis induction |
| MCF-7 | 4.89 | Cell cycle arrest |
| Huh-7 | 6.01 | Apoptosis induction |
Antimicrobial Activity
The compound also shows significant antimicrobial properties:
- Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects .
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.25 |
| Escherichia coli | 5.10 |
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound has potential applications in various therapeutic areas:
Fungicidal Activity
It has shown efficacy as a fungicide in preliminary studies, suggesting potential use in agricultural applications to combat fungal pathogens .
Anti-inflammatory Effects
Preliminary investigations indicate that the compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .
Neurological Applications
There are indications that compounds structurally related to this compound may exhibit anticonvulsant effects, warranting further investigation into its neuropharmacological applications .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
-
Study on Anticancer Activity : A recent publication highlighted the effectiveness of the compound against liver cancer cell lines, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .
"The compound induced apoptosis effectively in HepG2 cells by altering mitochondrial dynamics" .
- Antimicrobial Efficacy Study : Another study reported robust antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues from the literature include:
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Differences and Implications
Substituent Effects: The ethoxy and methoxyethyl groups in the target compound enhance lipophilicity compared to chlorophenyl or trifluoromethyl substituents in analogues . This may influence membrane permeability in biological systems.
Synthetic Accessibility: Analogues in were synthesized in ethanol with yields ranging from 37–70%, suggesting that the target compound’s synthesis might follow similar solvent systems . However, the dihydrobenzothiazole-imine core could require specialized reaction conditions for Z-configuration retention.
Crystallographic and Spectral Trends: While IR spectra of analogues show strong C=O stretches near 1685–1690 cm⁻¹ , the target compound’s furan carboxamide may exhibit shifts due to conjugation with the heteroaromatic ring. Hydrogen-bonding patterns, critical for crystal packing (as per Etter’s graph-set analysis ), would differ due to the absence of thiazolidinone or acetamide hydrogen-bond donors.
Research Findings and Implications
- Structural Robustness : The dihydrobenzothiazole core is conformationally constrained, which may improve metabolic stability compared to flexible acetamide derivatives .
- Pharmacological Potential: While biological data for the target compound are absent, chlorophenyl and trifluoromethyl analogues in and are often explored for antimicrobial or anticancer activity. The target’s ethoxy and methoxyethyl groups could modulate target selectivity.
- Validation Gaps : Direct experimental data (e.g., XRD, bioactivity) for the target compound are lacking. Future studies should prioritize crystallographic analysis using SHELXL and WinGX/ORTEP for structural elucidation.
Biological Activity
N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its significant biological activities. The presence of the ethoxy and methoxyethyl substituents contributes to its solubility and interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
These results indicate that the compound may inhibit cancer cell proliferation effectively, with lower viability percentages correlating with higher anticancer activity .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. For example:
| Organism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 10.5 | 280 |
| S. aureus | 13 | 265 |
| B. cereus | 16 | 230 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
Receptor Interaction : It could interact with cellular receptors, modulating their activity and affecting signaling pathways crucial for cell survival and proliferation.
Disruption of Cellular Processes : By interfering with processes such as DNA replication or protein synthesis, the compound may induce apoptosis in cancer cells or inhibit microbial growth .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on HepG2 Cells : A study demonstrated that compounds similar to this compound significantly reduced cell viability in HepG2 cells compared to standard treatments .
- Antimicrobial Evaluation : In vitro tests showed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
